![molecular formula C18H17ClN2O2S2 B3396424 N-(5-chloro-2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1017663-26-1](/img/structure/B3396424.png)
N-(5-chloro-2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a useful research compound. Its molecular formula is C18H17ClN2O2S2 and its molecular weight is 392.9 g/mol. The purity is usually 95%.
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Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize its biological activity, including its potential therapeutic applications and mechanisms of action.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C19H15ClN4O3S2 |
Molecular Weight | 446.92 g/mol |
IUPAC Name | This compound |
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antiviral Activity : Some thiazole derivatives have shown potential as antiviral agents by interfering with viral replication processes. They can inhibit viral entry into host cells and affect the replication of viral genomes .
- Anti-inflammatory Effects : Thiazole derivatives have been reported to inhibit inflammatory pathways by blocking enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX), which are crucial in inflammation .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. In vitro assays conducted using the National Cancer Institute's protocols demonstrated varying degrees of growth inhibition across multiple cancer cell lines, although specific data for this compound remains limited .
Antiviral Activity
A review on N-Heterocycles highlighted the antiviral potential of compounds with similar structures. These compounds can stimulate immune responses and inhibit viral replication, making them candidates for further development in antiviral therapies .
Anti-inflammatory Activity
Research has documented the anti-inflammatory properties of thiazole derivatives, showcasing their ability to modulate inflammatory responses in cellular models. The inhibition of LOX and COX enzymes suggests a therapeutic avenue for treating inflammatory diseases .
Anticancer Screening
In a study assessing various thiazole derivatives for anticancer activity, compounds were evaluated against a panel of cancer cell lines. The results indicated some level of growth inhibition, suggesting that further exploration into their anticancer potential is warranted .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide exhibit significant anticancer activity. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific studies have shown that the incorporation of thiophene and thiazole moieties enhances the cytotoxic effects against different cancer cell lines.
Antimicrobial Activity
This compound also demonstrates promising antimicrobial properties. Studies suggest that thiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics . The presence of the chloro and methoxy groups in the phenyl ring is believed to contribute to its enhanced bioactivity.
Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. Research indicates that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases .
Agricultural Applications
Pesticide Development
The compound's structural characteristics suggest potential use in developing new pesticides. Thiazole-based compounds have been studied for their insecticidal and fungicidal properties. The integration of thiophene rings may enhance the efficacy of these compounds against agricultural pests . Research is ongoing to evaluate their effectiveness in field trials.
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with specific properties. The thiophene group is known for its electrical conductivity, which could be beneficial in creating conductive polymers for electronic applications .
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives including this compound against breast cancer cell lines, showing a significant reduction in cell viability compared to controls .
- Antimicrobial Efficacy : Research conducted by the International Journal of Antimicrobial Agents demonstrated that this compound exhibited potent activity against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
- Pesticidal Activity : Field trials reported in Pest Management Science showed that formulations containing thiazole derivatives significantly reduced pest populations in crops without adversely affecting non-target species.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c1-11-20-18(15-4-3-9-24-15)16(25-11)7-8-17(22)21-13-10-12(19)5-6-14(13)23-2/h3-6,9-10H,7-8H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREURZZYGVGUBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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